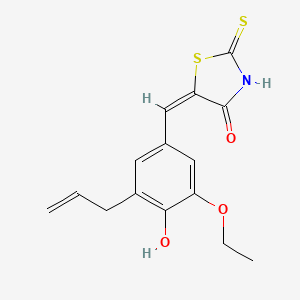
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide
Übersicht
Beschreibung
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide, also known as NMS-873, is a small molecule inhibitor of the ATPase VCP/p97. This molecule has gained a lot of attention in recent years due to its potential therapeutic applications in various diseases such as cancer and neurodegenerative disorders.
Wirkmechanismus
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide inhibits the ATPase activity of VCP/p97, which is involved in the degradation of misfolded proteins. This leads to the accumulation of misfolded proteins and the activation of the UPR. The UPR then leads to the degradation of misfolded proteins and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide induces ER stress and activates the UPR, leading to the degradation of misfolded proteins and the inhibition of cell proliferation. In neuronal cells, N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide inhibits the accumulation of misfolded proteins and prevents neuronal cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide is its specificity for VCP/p97. This allows for targeted inhibition of this protein and minimizes off-target effects. However, one limitation of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide. One area of research is the development of more soluble analogs of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide that can be used in a wider range of lab experiments. Another area of research is the investigation of the potential therapeutic applications of N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide in other diseases such as cystic fibrosis and Huntington's disease. Finally, future research could focus on the development of more potent inhibitors of VCP/p97 that could have even greater therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. Studies have shown that N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide inhibits the growth of cancer cells by inducing ER stress and activating the unfolded protein response (UPR). This leads to the degradation of misfolded proteins and the inhibition of cell proliferation.
In addition to cancer, N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide has also been studied for its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Studies have shown that N-(1-isopropyl-2-methylpropyl)-4-methyl-3-nitrobenzenesulfonamide inhibits the accumulation of misfolded proteins in neuronal cells and prevents neuronal cell death.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-9(2)14(10(3)4)15-21(19,20)12-7-6-11(5)13(8-12)16(17)18/h6-10,14-15H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHNOKPVJRROBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C(C)C)C(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)-4-methyl-3-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937558.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3,4,5-triethoxybenzamide](/img/structure/B3937568.png)


![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B3937594.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3937600.png)
![3-fluoro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B3937604.png)
![N,N'-1,2-propanediylbis[2-(4-chlorophenoxy)acetamide]](/img/structure/B3937609.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B3937623.png)
![3-hydroxy-1-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3937631.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937647.png)
![N~2~-(4-bromophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3937656.png)